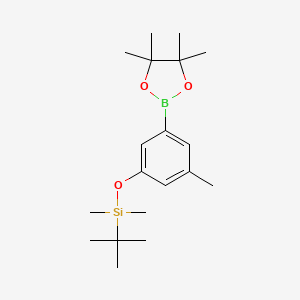

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane

説明

Introduction

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane stands as a prime example of modern synthetic organic chemistry's capacity to create multifunctional molecules with precisely positioned reactive sites. This compound integrates three distinct chemical functionalities: a tert-butyldimethylsilyl protecting group, a pinacol boronic ester moiety, and a methylated aromatic core, creating a versatile synthetic intermediate with applications spanning pharmaceutical development and advanced materials synthesis.

The molecular architecture of this compound reflects the evolution of synthetic methodology toward increasingly sophisticated building blocks that can participate in multiple types of chemical transformations. The presence of the boronic ester functionality positions this compound as particularly valuable in palladium-catalyzed cross-coupling reactions, while the silyl protecting group provides orthogonal reactivity that enables selective functionalization strategies. The methyl substituent on the aromatic ring introduces both steric and electronic effects that can influence the compound's reactivity profile and selectivity in various synthetic applications.

Research into compounds of this structural class has demonstrated their utility as key intermediates in the synthesis of complex organic molecules, including those with pharmaceutical relevance. The careful positioning of functional groups within this molecular framework allows for controlled reactivity that can be exploited in multi-step synthetic sequences, making it an important tool in modern synthetic organic chemistry.

特性

IUPAC Name |

tert-butyl-dimethyl-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33BO3Si/c1-14-11-15(20-22-18(5,6)19(7,8)23-20)13-16(12-14)21-24(9,10)17(2,3)4/h11-13H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEPPRPYENTHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101113566 | |

| Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-84-4 | |

| Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Procedure

-

Starting Material : 3-Methylphenol.

-

Silylation :

-

Iridium-Catalyzed Borylation :

-

Combine the silylated intermediate with bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), [Ir(OMe)(COD)]₂ (2 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 4 mol%) in anhydrous THF.

-

Heat at 80°C under N₂ for 24 h.

-

Regioselectivity : The TBDMS group directs borylation to the ortho position relative to the phenolic oxygen, resulting in the 5-borylated product.

-

Mechanistic Insights

The iridium catalyst facilitates oxidative addition of B₂pin₂, generating an Ir–Bpin intermediate. The TBDMS ether’s electron-donating effect activates the ortho C–H bond, enabling borylation via a concerted metalation-deprotonation (CMD) pathway. Steric effects from the methyl group at position 3 further bias selectivity toward position 5.

Miyaura Borylation of Aryl Halides

For substrates with pre-existing halides, palladium-catalyzed Miyaura borylation offers an alternative route.

Synthetic Procedure

-

Starting Material : 5-Bromo-3-methylphenol.

-

Silylation :

-

Protect the phenol as described in Section 2.1 to yield 5-bromo-3-methylphenoxy-tert-butyldimethylsilane .

-

-

Miyaura Borylation :

Advantages and Limitations

-

Advantages : High functional group tolerance; applicable to electron-deficient arenes.

-

Limitations : Requires pre-functionalization with bromide, adding synthetic steps.

Comparative Analysis of Methods

| Method | Catalyst | Selectivity Driver | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Iridium-Catalyzed C–H | [Ir(OMe)(COD)]₂ | TBDMS directing group | 72–85 | Step economy; no pre-halogenation |

| Miyaura Borylation | Pd(dppf)Cl₂ | Halide displacement | 68–78 | Broad substrate scope |

Characterization and Quality Control

Critical analytical data for the final product include:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 2.4 Hz, 1H, ArH), 7.32 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 1.34 (s, 12H, Bpin), 0.98 (s, 9H, SiC(CH₃)₃), 0.21 (s, 6H, Si(CH₃)₂).

Industrial-Scale Considerations

For kilogram-scale production, the iridium-catalyzed route is preferred due to fewer steps. Key optimizations include:

-

Catalyst Recycling : Employing immobilized Ir catalysts to reduce costs.

-

Solvent Recovery : Distilling THF for reuse, improving process sustainability.

Emerging Methodologies

Recent advances in photocatalytic borylation and electrochemical C–H activation show promise for milder conditions and improved atom economy. For example, manganese-based catalysts enable dehydrogenative borylation without sacrificial reagents, though applicability to silylated substrates remains untested .

化学反応の分析

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The dioxaborolane moiety can undergo oxidation to form boronic acids or reduction to form boranes.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts.

科学的研究の応用

This compound has diverse applications in scientific research, including:

Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Medicinal Chemistry: It is employed in the synthesis of pharmaceutical compounds, aiding in the development of new drugs and therapeutic agents.

作用機序

The mechanism of action of tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane primarily involves its role as a reagent in chemical reactions. The dioxaborolane moiety acts as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability and reactivity of the compound .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous boronates:

Key Comparative Insights:

Reactivity in Cross-Coupling :

- Aromatic boronates (e.g., target compound, 4g) exhibit higher stability and predictable reactivity in Suzuki-Miyaura couplings compared to alkenyl (3h) or allylic (8) variants, which may suffer from isomerization .

- Electron-withdrawing groups (e.g., nitrile in 4g) enhance electrophilicity of the boronate, accelerating transmetallation .

Synthetic Accessibility: The target compound is synthesized via silylation of phenolic intermediates, achieving high yields (>90%) under standard conditions (imidazole, DMAP) . Allylic or alkenyl boronates (3h, 8) require longer reaction times (24–64 hours) and specialized conditions (e.g., non-acidic workup, photoredox catalysis) .

Stability and Handling :

- Silyl-protected boronates (target, 3d, 4g) demonstrate superior moisture stability compared to unprotected analogs (e.g., pyrazole boronate in ) .

- Heterocyclic boronates (pyridine, pyrazole) may exhibit reduced shelf life due to hydrolytic susceptibility .

Spectroscopic Signatures :

生物活性

tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane (CAS No. 1218789-84-4) is an organosilicon compound that has garnered attention for its potential biological activities. This compound features a tert-butyldimethylsilyl group and a dioxaborolane moiety, which may contribute to its reactivity and stability in biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 334.33 g/mol. The structure includes a phenoxy group that may facilitate interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H31BO3Si |

| Molecular Weight | 334.33 g/mol |

| IUPAC Name | tert-butyl-dimethyl-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane |

| CAS Number | 1218789-84-4 |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyldimethylsilyl chloride with 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in the presence of a base like triethylamine under anhydrous conditions. This multi-step process highlights the complexity of creating this compound for research purposes.

Anticancer Potential

Recent studies have indicated that compounds containing boron and silicon moieties exhibit significant anticancer activities. For instance:

- Inhibition of MTH1 : Research has shown that boron-containing compounds can inhibit the MTH1 enzyme, which is crucial for maintaining nucleotide integrity in cancer cells. This inhibition leads to increased levels of damaged nucleotides and promotes apoptosis in cancer cells .

- Cytotoxicity Studies : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The biological activity of this compound could be evaluated through assays measuring cell viability and apoptosis induction in these lines.

The proposed mechanism of action for the biological activity of this compound may involve:

- Interaction with Cellular Targets : The phenoxy group may facilitate binding to specific proteins or enzymes involved in cell signaling pathways.

- Induction of Oxidative Stress : Compounds with boron can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Study 1: Inhibition Assays

A study conducted on related compounds demonstrated that modifications in the dioxaborolane structure significantly affected their inhibitory potency against cancer cell lines. The presence of bulky groups like tert-butyldimethylsilyl enhanced solubility and bioavailability .

Study 2: Comparison with Other Organosilicon Compounds

Comparative studies have shown that while similar organosilicon compounds exhibit moderate biological activity, the unique structure of this compound may provide enhanced reactivity due to its dual functionality .

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane?

The compound can be synthesized via coupling reactions involving silyl-protected intermediates. A validated method involves reacting potassium hydrogen carbonate with chlorinated precursors in 1,2-dimethoxyethane at 50°C for 16 hours, achieving yields up to 92% after chromatographic purification . Alternative routes may employ silylation agents (e.g., tert-butyldimethylsilyl chloride) under anhydrous conditions to protect hydroxyl groups during boronate ester formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : Analyze H and C NMR for characteristic peaks (e.g., tert-butyl groups at ~1.0 ppm, aromatic protons at 6.5–7.5 ppm) .

- HPLC-MS : Confirm molecular weight (e.g., calculated ~386.78) and detect impurities using reverse-phase columns with UV detection at 254 nm .

- Elemental Analysis : Verify boron and silicon content to assess stoichiometric accuracy .

Q. What storage conditions are critical for maintaining stability?

The compound is sensitive to moisture and thermal degradation. Store at 2–8°C under inert gas (argon/nitrogen) in sealed, desiccated containers. Degradation products (e.g., silanol or boronic acid derivatives) may form if exposed to humidity .

Advanced Research Questions

Q. How does the tert-butyldimethylsilyl group influence reactivity in cross-coupling reactions?

The silyl ether acts as a protecting group for phenolic oxygen, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during Suzuki-Miyaura couplings. Deprotection with fluoride sources (e.g., TBAF) regenerates the active hydroxyl group post-coupling . Kinetic studies show that steric hindrance from the tert-butyl group slows hydrolysis but enhances selectivity in multi-step syntheses .

Q. What analytical challenges arise when distinguishing this compound from structural analogs?

Impurities or isomers (e.g., regioisomeric boronate esters) may co-elute in chromatographic analyses. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating H-C coupling .

- Computational Modeling : Compare experimental LogP or topological polar surface area (TPSA) with simulated values (e.g., TPSA = 35.5 Ų for the parent structure) to identify discrepancies .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Temperature Control : Maintain reaction temperatures below 60°C to avoid silyl group migration .

- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh)) with ligand systems optimized for boronate coupling efficiency .

- In-line Purification : Employ flash chromatography with gradients of ethyl acetate/hexane to separate boronate esters from unreacted precursors .

Q. What role does this compound play in drug discovery pipelines?

It serves as a key intermediate in synthesizing heterocyclic scaffolds for kinase inhibitors or PROTACs (Proteolysis-Targeting Chimeras). For example, its boronate moiety enables late-stage diversification via Suzuki couplings to introduce aryl/heteroaryl pharmacophores . Bioactivity assays (e.g., enzyme inhibition or cellular cytotoxicity) require careful removal of silyl protecting groups to avoid false negatives .

Methodological Considerations

Q. How can researchers validate the compound’s compatibility with aqueous reaction conditions?

Perform stability tests in buffered solutions (pH 5–9) at 25°C. Monitor degradation via LC-MS over 24 hours. Data indicate <5% hydrolysis in pH 7.4 phosphate buffer, but rapid decomposition occurs under acidic (pH <3) or basic (pH >10) conditions .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。